molecular formula C8H15BrO2 B1216925 2-Bromooctanoic acid CAS No. 2623-82-7

2-Bromooctanoic acid

Cat. No. B1216925
CAS RN: 2623-82-7
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-UHFFFAOYSA-N
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Description

2-Bromooctanoic acid is an effective substitute for the expensive (2,000 times) and cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor, cerulenin . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .


Synthesis Analysis

The synthesis of 2-Bromooctanoic acid involves the reaction of the corresponding fatty acid with thionyl chloride and bromine. The reaction mixture is stirred at 50 °C in a water bath. Then, liquid bromine is added dropwise and the reaction mixture is stirred under reflux for 6 hours and then at room temperature overnight .


Molecular Structure Analysis

The molecular formula of 2-Bromooctanoic acid is C8H15BrO2 . It has a total of 25 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Chemical Reactions Analysis

2-Bromooctanoic acid is known to inhibit the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 . It is also known to inhibit β-oxidation enzymes in animal cells .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromooctanoic acid is 223.11 g/mol . The exact mass and monoisotopic mass are 222.02554 g/mol . It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

    Biochemistry

    • Application Summary : 2-Bromooctanoic acid is used as a substitute for cerulenin, a cell-growth-inhibiting polyhydroxyalkanoic acid synthesis inhibitor . It blocks the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens BM07 without any influence on the cell growth when grown on fructose .
    • Results : The use of 2-Bromooctanoic acid resulted in the inhibition of polyhydroxyalkanoic acid formation without affecting cell growth .

    Sensing Technologies

    • Application Summary : Boronic acids, which include 2-Bromooctanoic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Results : The use of boronic acids in sensing applications has been shown to be effective, but specific results or outcomes for 2-Bromooctanoic acid were not provided .
  • Inhibition of Fatty Acid Oxidation
    • Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
    • Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .
  • Inhibition of Fatty Acid Oxidation
    • Application Summary : 2-Bromooctanoic acid has been used to study the inhibition of fatty acid oxidation . It has been shown to inhibit the oxidation of long and medium chain fatty acids in perfused rat liver and in mitochondria isolated from rat liver .
    • Results : The use of 2-Bromooctanoic acid resulted in the inhibition of fatty acid oxidation. An energy-dependent activation of bromooctanoate occurs prior to the onset of inhibition .

Safety And Hazards

2-Bromooctanoic acid is dangerous and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin, eyes, or clothing, it should be washed off with soap and plenty of water .

Relevant Papers

Several papers have been published on 2-Bromooctanoic acid. For instance, one paper discusses its use as an effective substitute for cerulenin in inhibiting the formation of polyhydroxyalkanoic acid . Another paper discusses its role in inhibiting β-oxidation enzymes in animal cells . These papers provide valuable insights into the properties and potential applications of 2-Bromooctanoic acid.

properties

IUPAC Name

2-bromooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGTXZRPJHDASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooctanoic acid

CAS RN

2623-82-7
Record name 2-Bromooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
HJ Lee, JK Rho, KA Noghabi, SE Lee… - J Microbiol …, 2004 - researchgate.net
… Previously, we observed that 2-bromooctanoic acid (2-BrOA) highly specifically (K=60 pM) inhibited PHA synthesis in P fluorescens BM07 when grown with fructose [9]. In the …
Number of citations: 15 www.researchgate.net
HJ Lee, MH Choi, TU Kim, SC Yoon - Applied and environmental …, 2001 - Am Soc Microbiol
… derivative of 2-bromooctanoic acid specifically inhibits an … We suggest that 2-bromooctanoic acid can substitute for the … and more potent inhibitor, 2-bromooctanoic acid, was found to …
Number of citations: 55 journals.asm.org
J Li, H Schulz - Biochemistry, 1988 - ACS Publications
… finding was not completely surprising because 2-bromooctanoic acid, an effective inhibitor of fatty acid oxidation in rat liver mitochondria (Raaka & Lowenstein, 1981), also had no sig…
Number of citations: 21 pubs.acs.org
BM Raaka, JM Lowenstein - Methods in enzymology, 1981 - Elsevier
Publisher Summary This chapter describes methods for studying the inhibition of fatty acid oxidation by α-bromooctanoate. Demonstration of the alkylation of β-ketothiolase II by a …
Number of citations: 8 www.sciencedirect.com
BM Raaka, JM Lowenstein - Journal of Biological Chemistry, 1979 - Elsevier
MATERIALS AND METHODS Animals-Male rats of the Sprague-Dawley strain and laboratory chow were obtained from Charles River Breeding Laboratories, Wilmington, MA. The …
Number of citations: 39 www.sciencedirect.com
Y Moriya, M Sugai, S Nakata, N Ogawa - Analytical sciences, 2001 - Springer
… (HL)3 for the systems of 2-bromooctanoic acid/benzene (log Kex = … ) for the system of 2-bromooctanoic acid/hexane, where the … As for the 2-bromooctanoic acid/benzene system, we also …
Number of citations: 16 link.springer.com
BM Raaka, JM Lowenstein - Journal of Biological Chemistry, 1979 - ASBMB
Incubation of rat liver mitochondria with 10 microM DL-2-bromooctanoate causes complete and irreversible inactivation of 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase). …
Number of citations: 80 www.jbc.org
KW Yao, LF Mao, MJ Luo, H Schulz - Chemico-biological interactions, 1994 - Elsevier
… For example, 2-bromooctanoic acid, which is an inhibitor of fl-oxidation in rat liver [16], is ineffective in rat heart mitochondria [17]. Also, 4-bromo-2-octenoic acid, which specifically …
Number of citations: 27 www.sciencedirect.com
H Schulz - Life sciences, 1987 - Elsevier
… are incubated with 10 ~M 2-bromooctanoic acid, 3-ketoacyl-… liver mitochondria suggest that 2-bromooctanoic acid is activated … When [1-14C]-labeled 2-bromooctanoic acid was used, 3-…
Number of citations: 77 www.sciencedirect.com
D Kitamoto, H Yanagishita, K Haraya, HK Kitamoto - Biotechnology letters, 1998 - Springer
… 2-Bromooctanoic acid drastically inhibited the lipid synthesis under growing- and resting-cell conditions; moreover, the degree of the inhibition increased along with increases in both …
Number of citations: 86 link.springer.com

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